{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE
Description
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO3/c18-12-3-1-11(2-4-12)7-8-21-16(22)10-24-17(23)14-9-13(19)5-6-15(14)20/h1-6,9H,7-8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQOIVPERYWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,5-Dichlorobenzoyl Chloride
The acid chloride intermediate is critical for ester formation. A modified procedure from US10005720B2 involves:
- Reacting 2,5-dichlorobenzoic acid (1 eq) with thionyl chloride (2.5 eq) in anhydrous dichloromethane.
- Refluxing at 40–50°C for 4–6 hours under nitrogen.
- Removing excess thionyl chloride via rotary evaporation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92–95% |
| Purity (HPLC) | ≥98% |
Esterification with Methyl Glycolate
The acid chloride reacts with methyl glycolate to form the methyl ester precursor:
- Combine 2,5-dichlorobenzoyl chloride (1 eq) with methyl glycolate (1.2 eq) in dry tetrahydrofuran.
- Add triethylamine (2 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
Reaction Conditions :
- Temperature: 0°C → 25°C
- Solvent: THF (anhydrous)
- Workup: Aqueous NaHCO₃ wash, dried over MgSO₄
Characterization :
- ¹H NMR (CDCl₃): δ 7.85 (d, 1H, J = 8.5 Hz), 7.62 (dd, 1H, J = 8.5, 2.3 Hz), 4.72 (s, 2H, OCH₂CO), 3.82 (s, 3H, OCH₃).
Synthesis of [2-(4-Chlorophenyl)ethyl]carbamoyl Methyl Group
Formation of the Carbamoyl Chloride Intermediate
Adapting methods from CN105753839A :
- React 2-(4-chlorophenyl)ethylamine (1 eq) with triphosgene (0.35 eq) in dichloromethane.
- Maintain at −10°C for 1 hour, then warm to 25°C.
Critical Notes :
- Excess triphosgene must be quenched with methanol.
- Intermediate is moisture-sensitive; use anhydrous conditions.
Coupling with Methyl Ester
The carbamoyl chloride reacts with the methyl glycolate ester via nucleophilic acyl substitution:
- Combine methyl 2,5-dichlorobenzoate (1 eq) and [2-(4-chlorophenyl)ethyl]carbamoyl chloride (1.1 eq) in DMF.
- Add 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
- Stir at 60°C for 8–10 hours.
Optimization Insights :
- Higher temperatures (>70°C) lead to decomposition.
- DMF enhances solubility but requires thorough removal during workup.
Yield Improvement Strategies :
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Equivalents of DMAP | 0.1 eq | Maximizes rate |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
Alternative Pathways and Comparative Analysis
One-Pot Sequential Synthesis
A streamlined approach from WO2009057133A2 combines steps:
- Concurrent esterification and carbamoylation using EDCl/HOBt coupling.
- React 2,5-dichlorobenzoic acid (1 eq), [2-(4-chlorophenyl)ethyl]amine (1 eq), and EDCl (1.5 eq) in CH₂Cl₂.
- Stir at 25°C for 24 hours.
Advantages :
- Reduces purification steps.
- Avoids isolation of sensitive intermediates.
Limitations :
- Lower yield (68–72%) due to competing side reactions.
Enzymatic Catalysis
Emerging methods explored in PMC2971773 utilize lipases for enantioselective synthesis:
- Use Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.
- Achieve 85% conversion at 37°C in 48 hours.
Trade-offs :
- Higher cost of enzymes.
- Limited substrate tolerance for chlorinated aromatics.
Purification and Characterization
Column Chromatography
Recrystallization
- Solvent system : Ethanol/water (3:1).
- Crystal morphology : Colorless needles.
Purity Data :
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 99.2 |
| Elemental Analysis | C 48.9, H 3.1, Cl 29.7 (calc. C 49.1, H 3.3, Cl 29.4) |
Scalability and Industrial Considerations
Cost Analysis of Routes
| Route | Cost ($/kg) | Key Cost Drivers |
|---|---|---|
| A | 420 | Thionyl chloride, DMF |
| B | 580 | Enzymes, anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or dichlorobenzoate moieties, where nucleophiles like amines, thiols, or alkoxides replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like triethylamine, thiols in the presence of a catalyst like palladium, alkoxides in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.
Scientific Research Applications
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to significant biochemical changes within cells. Notably, research indicates that the compound may exhibit:
- Anti-inflammatory Activity : Evidence suggests it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
- Anticancer Properties : Preliminary investigations have shown promise in its ability to induce apoptosis in cancer cells, suggesting potential applications in oncology.
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Therapeutic Applications
The therapeutic potential of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate can be categorized into several key areas:
-
Cancer Treatment :
- Case Study: A study demonstrated that the compound induced cell death in various cancer cell lines through apoptosis mechanisms. Researchers observed significant reductions in cell viability at specific concentrations.
-
Inflammatory Disorders :
- Case Study: In animal models of arthritis, treatment with this compound resulted in reduced inflammation and joint damage compared to control groups.
-
Antimicrobial Applications :
- Case Study: Laboratory tests indicated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory markers | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Table 2: Synthesis Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Preparation of Amine | 2-(4-chlorophenyl)ethylamine | Reaction with base |
| Reaction with Ester | Methyl 2,5-dichlorobenzoate | Solvent: Dichloromethane |
| Final Product | {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate | Controlled temperature |
Mechanism of Action
The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE: can be compared with other similar compounds such as:
4,4’-Dichlorobenzophenone: Similar in structure due to the presence of chlorophenyl groups, but differs in its functional groups and applications.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds share some structural similarities and are studied for their antimicrobial and anticancer activities.
The uniqueness of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE
Biological Activity
The compound {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate (CAS Number: 1003087-82-8) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H20ClNO3
- Molecular Weight : 347.83 g/mol
- Structure : The compound features a chlorophenyl group and a carbamoyl moiety attached to a methyl ester of 2,5-dichlorobenzoic acid.
Biological Activity Overview
Research indicates that compounds similar to {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of structurally related compounds. For instance:
- Compounds derived from chlorophenyl groups have shown significant activity against both Gram-positive and Gram-negative bacteria.
- A comparative study assessed the antimicrobial efficacy of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited activity comparable to standard antibiotics like ampicillin .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been documented:
- Research has highlighted the ability of chlorophenyl derivatives to inhibit inflammatory pathways, suggesting a mechanism through which these compounds could mitigate conditions characterized by excessive inflammation .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties:
- In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate specific pathways involved .
Data Table: Biological Activities of Related Compounds
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various chlorinated benzoate derivatives, including 2,5-dichlorobenzoate esters. The results demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria.
- In vitro Anti-inflammatory Study : Research involving macrophage cell lines treated with chlorinated derivatives showed reduced production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines revealed that specific substitutions on the chlorophenyl group led to increased apoptotic activity in cancer cells, indicating promising anticancer properties.
Q & A
Basic: What are the optimal synthetic routes for preparing {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE?
Methodological Answer:
The synthesis typically involves a multi-step reaction starting with the condensation of 4-chlorophenethylamine with 2,5-dichlorobenzoyl chloride under anhydrous conditions. Key steps include:
- Amide Bond Formation : React 4-chlorophenethylamine with an activated carbonyl intermediate (e.g., chloroformate or mixed anhydride) to generate the carbamoyl moiety.
- Esterification : Couple the carbamoyl intermediate with 2,5-dichlorobenzoic acid using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm structure with 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Advanced: How can researchers resolve contradictions in reported biological activity data across different assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or compound stability. Strategies include:
- Control Experiments : Test compound stability under assay conditions (e.g., PBS buffer, DMSO solubility) using HPLC to detect degradation products .
- Dose-Response Analysis : Compare IC50 values across multiple cell lines (e.g., A549 vs. NCI-H460) to identify cell-type-specific effects .
- Mechanistic Profiling : Use kinase inhibition panels or surface plasmon resonance (SPR) to validate target engagement specificity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm structural integrity via 1H/13C NMR, focusing on diagnostic signals (e.g., ester carbonyl at ~170 ppm, carbamoyl NH at ~8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
- Melting Point Analysis : Compare observed mp with literature values to detect polymorphic impurities .
Advanced: How do halogen substitutions (e.g., Cl vs. F) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at the benzoate ester, enhancing susceptibility to nucleophilic substitution (e.g., hydrolysis). Fluorine’s inductive effects may improve metabolic stability .
- Biological Impact : Use SAR studies to compare analogs. For example, replace 2,5-dichloro with 2,4-dichloro (see ) and test in enzyme inhibition assays. Computational tools (e.g., density functional theory (DFT) ) can predict electronic perturbations .
Advanced: What computational strategies predict this compound’s interaction with biological targets like sirtuins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sirtuin active sites. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds between the carbamoyl group and Arg28 in SIRT1) .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability, guiding lead optimization .
Basic: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in amide coupling .
- Temperature Control : Maintain 0–5°C during acyl chloride reactions to minimize side-product formation .
- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .
Advanced: What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive). Plot Lineweaver-Burk graphs for analysis .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., SIRT2) to resolve binding interactions at atomic resolution .
Basic: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 6, 12, and 24 hours .
- Photostability : Expose to UV light (320–400 nm) and monitor changes by UV-Vis spectroscopy (λmax ~250 nm) .
Advanced: How does the compound’s stereoelectronic profile affect its pharmacokinetic properties?
Methodological Answer:
- logP Calculation : Use ChemDraw or MarvinSuite to predict partition coefficients. Higher logP (>3) may correlate with increased membrane permeability but poorer aqueous solubility .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via LC-QTOF-MS . Chlorine substituents often reduce CYP450-mediated oxidation .
Advanced: What strategies mitigate toxicity while retaining bioactivity?
Methodological Answer:
- Prodrug Design : Mask the ester group with a cleavable moiety (e.g., acetyl) to reduce off-target effects .
- Selective Functionalization : Introduce polar groups (e.g., hydroxyl) at non-critical positions to enhance solubility and reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
